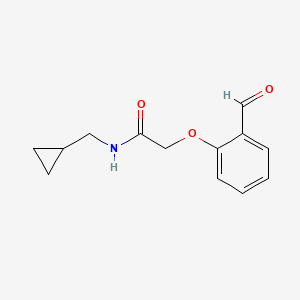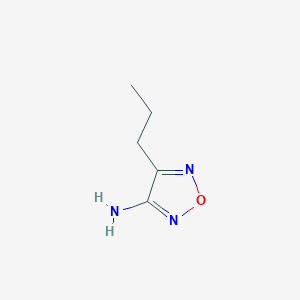
4-Propyl-1,2,5-oxadiazol-3-amine
Overview
Description
4-Propyl-1,2,5-oxadiazol-3-amine is a chemical compound with the CAS Number: 872188-99-3 . It has a molecular weight of 127.15 . The IUPAC name for this compound is this compound . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The reaction of 4-Bromophenylacetic acid and 3-nitrobenzoic acid with semicarbazide in the presence of phosphorus oxychloride followed by basification of the product with potassium hydroxide gives 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 31-32 degrees Celsius .Scientific Research Applications
Synthesis of Oxadiazole Derivatives
4-Propyl-1,2,5-oxadiazol-3-amine is involved in the synthesis of various oxadiazole derivatives. Ramazani and Rezaei (2010) developed a method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, using a secondary amine, carboxylic acid, and aromatic aldehyde, which provides an alternative method to synthesize fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).
Production of Surface Active Agents
El-Sayed, Shaldom, and Al Mazrouee (2016) utilized 5-Pentadecyl-1,3,4-oxadiazol-2-amine as a key intermediate for synthesizing eco-friendly surface active agents with high solubility, good biodegradability, and antimicrobial activity (El-Sayed, Shaldom, & Al Mazrouee, 2016).
Electroluminescent Materials
Mochizuki, Hasui, Kawamoto, Shiono, Ikeda, Adachi, Taniguchi, and Shirota (2000) found that 1,3,4-oxadiazole derivatives with an amine and an alkyl tail are promising as novel electroluminescent materials, where the structure of the amine and alkyl tail significantly affects the phase structure of the derivatives (Mochizuki et al., 2000).
Peptidomimetic Building Blocks
Jakopin, Roškar, and Dolenc (2007) synthesized new 1,2,4-oxadiazole based compounds serving as potential peptidomimetic building blocks, which retain the chirality of starting amino acids and provide a mild synthetic route (Jakopin, Roškar, & Dolenc, 2007).
Anticancer Activity
Caneschi, Enes, de Mendonça, Fernandes, Miguel, Martins, le Hyaric, Pinho, Duarte, de Oliveira, Dos Santos, Lopes, Dittz, Silva, and Couri (2019) evaluated 1,2,4- and 1,3,4-oxadiazole derivatives for their anticancer activity, demonstrating significant results against various cancer cell lines (Caneschi et al., 2019).
Mechanism of Action
Target of Action
Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that 4-Propyl-1,2,5-oxadiazol-3-amine may also target similar pathways.
Mode of Action
Oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of infectious agents .
Biochemical Pathways
Given the anti-infective activities of oxadiazole derivatives, it’s plausible that this compound may affect pathways related to the life cycle of infectious agents .
Pharmacokinetics
The compound has a molecular weight of 12715 , which is within the range generally favorable for oral bioavailability. It is a solid at room temperature and has a melting point of 31-32°C , which may influence its absorption and distribution.
Result of Action
Given the anti-infective activities of oxadiazole derivatives, it’s plausible that this compound may inhibit the growth of infectious agents .
Safety and Hazards
Future Directions
While specific future directions for 4-Propyl-1,2,5-oxadiazol-3-amine are not mentioned in the search results, it is known that oxadiazoles derivatives have a broad spectrum of biological activity and have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .
Biochemical Analysis
Biochemical Properties
4-Propyl-1,2,5-oxadiazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with biomolecules. For instance, it can bind to the active site of enzymes, leading to either inhibition or activation of the enzyme’s function. This binding interaction can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Additionally, this compound can modulate enzyme activity by altering the enzyme’s conformation or stability.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been observed to degrade over time, leading to a decrease in its activity. In in vivo studies, the compound’s effects can be more prolonged, depending on its metabolic stability and the rate of degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can lead to significant changes in cellular function. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes . Additionally, this compound can affect the levels of specific metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it may bind to albumin, a common transport protein in the blood, which helps distribute the compound throughout the body . The localization and accumulation of this compound in specific tissues can influence its overall effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . The specific localization of the compound can determine its effects on cellular processes.
Properties
IUPAC Name |
4-propyl-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNMNWIWJSHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1372531.png)

![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)
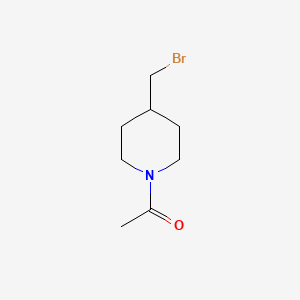


![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)
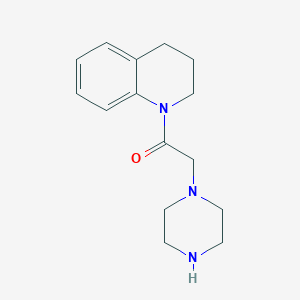

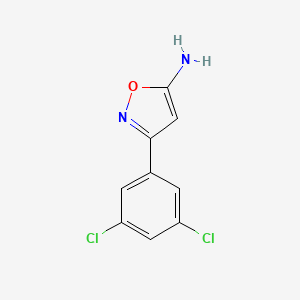
![4-[Butyl(ethyl)amino]benzoic acid](/img/structure/B1372548.png)
![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)
![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)
